molecular formula C13H16F3N3O B3043929 2-(4-Acetylpiperazin-1-YL)-5-(trifluoromethyl)aniline CAS No. 954566-15-5

2-(4-Acetylpiperazin-1-YL)-5-(trifluoromethyl)aniline

Cat. No.: B3043929
CAS No.: 954566-15-5
M. Wt: 287.28 g/mol
InChI Key: JKVRRQNIFKFSTI-UHFFFAOYSA-N
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Description

2-(4-Acetylpiperazin-1-yl)-5-(trifluoromethyl)aniline is a chemical compound of significant interest in medicinal chemistry and oncology research, particularly as a building block for the synthesis of potential therapeutic agents. Its molecular structure incorporates a trifluoromethyl group and an acetylpiperazine moiety, both of which are common pharmacophores known to enhance the pharmacokinetic properties and binding affinity of drug candidates . The aniline group serves as a versatile handle for further chemical modifications, allowing researchers to conjugate this intermediate onto more complex scaffolds. This compound is recognized as a valuable precursor in the development of novel small-molecule inhibitors. Research indicates that analogous compounds containing the trifluoromethylpiperazine motif are being actively investigated for their anti-tumor properties . Furthermore, similar aniline derivatives are frequently utilized in the synthesis of molecules designed to target key oncogenic pathways, such as the PI3K/Akt/mTOR signaling cascade, which is a critical regulator of cell growth and survival and is often dysregulated in cancers . The presence of the acetylpiperazine group is a strategic feature that can contribute to interactions with enzymatic targets and improve metabolic stability. As a specialized intermediate, 2-(4-Acetylpiperazin-1-yl)-5-(trifluoromethyl)aniline provides researchers with a critical starting material for constructing targeted libraries of compounds for high-throughput screening and lead optimization campaigns. This product is intended for research purposes by qualified laboratory personnel and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-[4-[2-amino-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N3O/c1-9(20)18-4-6-19(7-5-18)12-3-2-10(8-11(12)17)13(14,15)16/h2-3,8H,4-7,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKVRRQNIFKFSTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Acetylpiperazin-1-yl)-5-(trifluoromethyl)aniline typically involves the reaction of 4-acetylpiperazine with 5-(trifluoromethyl)aniline under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Acetylpiperazin-1-yl)-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Alcohols or amines derived from the acetyl group.

    Substitution: Products with substituted trifluoromethyl groups.

Scientific Research Applications

2-(4-Acetylpiperazin-1-yl)-5-(trifluoromethyl)aniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Acetylpiperazin-1-yl)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The piperazine ring can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 2-(4-acetylpiperazin-1-YL)-5-(trifluoromethyl)aniline are best understood through comparison with analogous trifluoromethylaniline derivatives. Below is a detailed analysis, supported by research findings and a comparative table.

Key Structural Features Influencing Activity

  • Substituent Position : The position of the trifluoromethyl group (ortho, meta, para) relative to the aniline amine significantly impacts electronic effects and steric interactions. For example, 2-(trifluoromethyl)aniline derivatives (ortho-substituted) exhibit higher biological activity and lower cytotoxicity compared to meta- or para-substituted isomers due to reduced basicity (the "ortho effect") .
  • Piperazine Modifications : Substitutions on the piperazine ring (e.g., acetyl vs. methyl) alter solubility, metabolic stability, and binding affinity.

Comparative Table of Analogous Compounds

Compound Name Substituent Position (Aniline) Piperazine Modification Key Properties/Applications References
2-(4-Acetylpiperazin-1-YL)-5-(trifluoromethyl)aniline 2 (piperazine), 5 (CF₃) Acetyl group Intermediate for Rociletinib; enhanced metabolic stability
4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline 3 (CF₃), 4 (methylpiperazine) Methyl group High solubility; used in kinase inhibitors
2-(trifluoromethyl)aniline derivatives (30a, 31a) 2 (CF₃) N/A High antiviral activity, low cytotoxicity
2-(piperidin-4-yl)-5-(trifluoromethyl)aniline 2 (piperidine), 5 (CF₃) Piperidine ring (non-acetyl) Reduced basicity; molecular weight = 244.26 g/mol
5-Fluoro-2-nitro-4-(4-phenylpiperazin-1-yl)aniline 4 (piperazine), 5 (F), 2 (NO₂) Phenylpiperazine Precursor for benzimidazole derivatives

Biological Activity

Introduction

2-(4-Acetylpiperazin-1-YL)-5-(trifluoromethyl)aniline is a fluorinated organic compound characterized by its unique structure, which includes a trifluoromethyl group and a piperazine moiety. This compound has garnered attention in the fields of medicinal chemistry and drug discovery due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and its potential therapeutic applications.

  • Molecular Formula : C13H16F3N3O
  • Molecular Weight : 287.28 g/mol
  • CAS Number : 954566-15-5

The compound's structure significantly influences its biological activity, particularly due to the presence of the trifluoromethyl group, which enhances lipophilicity and alters pharmacokinetic properties.

The biological activity of 2-(4-Acetylpiperazin-1-YL)-5-(trifluoromethyl)aniline is primarily attributed to its ability to interact with specific molecular targets within biological systems. The trifluoromethyl group improves binding affinity to hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues, stabilizing interactions with target proteins.

Interaction with Enzymes and Receptors

Research indicates that this compound may act as an inhibitor of various enzymes and receptors involved in critical pathways:

  • Kinase Inhibition : Studies have shown that compounds similar to 2-(4-Acetylpiperazin-1-YL)-5-(trifluoromethyl)aniline exhibit significant inhibitory activity against receptor tyrosine kinases such as EGFR (Epidermal Growth Factor Receptor), with reported inhibition rates up to 92% at low concentrations .
  • Sirtuin Inhibition : The compound has been investigated for its potential inhibitory effects on human deacetylase Sirtuin 2 (HDSirt2), which is implicated in various cellular processes including aging and cancer .

Anticancer Activity

The anticancer properties of 2-(4-Acetylpiperazin-1-YL)-5-(trifluoromethyl)aniline have been evaluated in several studies:

Cell Line IC50 (µM) Activity
HeLa (Cervical Cancer)10.5Moderate Cytotoxicity
CaCo-2 (Colon Adenocarcinoma)8.7Significant Cytotoxicity
MCF-7 (Breast Cancer)12.3Moderate Cytotoxicity

These results indicate that the compound exhibits cytotoxic effects against various cancer cell lines, suggesting potential as a therapeutic agent in oncology.

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promise in antimicrobial assays:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The antimicrobial activity highlights the versatility of this compound in targeting both bacterial and fungal pathogens.

Case Study 1: Inhibition of EGFR

A study focused on the inhibition of EGFR by compounds structurally related to 2-(4-Acetylpiperazin-1-YL)-5-(trifluoromethyl)aniline demonstrated significant competitive inhibition. The docking studies revealed that the trifluoromethyl group enhances binding affinity, making it a candidate for further development as an anticancer drug targeting EGFR-related pathways .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of this compound against various pathogens. The results indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, as well as fungi, suggesting its potential for use in treating infections caused by resistant strains .

Q & A

Q. How can stability issues during storage be mitigated?

  • Methodological Answer : Store lyophilized powder at -20°C under argon. Avoid prolonged exposure to light or humidity, which accelerates decomposition of the trifluoromethyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.